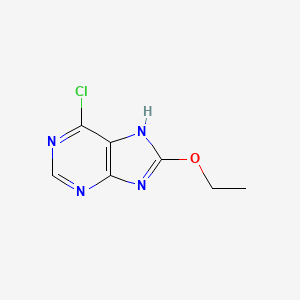

6-chloro-8-ethoxy-7H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-ethoxy-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-2-13-7-11-4-5(8)9-3-10-6(4)12-7/h3H,2H2,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDVXDIXDUESDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(N1)C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90421068 | |

| Record name | 6-chloro-8-ethoxy-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-25-1 | |

| Record name | NSC407406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-8-ethoxy-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 8 Ethoxy 7h Purine and Its Derivatives

Precursor Synthesis and Intermediate Utilization

The construction of the 6-chloro-8-ethoxy-7H-purine core relies heavily on the availability of suitably functionalized precursors and the strategic use of key intermediates. Pyrimidine (B1678525) derivatives and 6-chloropurine (B14466) itself are fundamental building blocks in the synthesis of this class of compounds.

A prevalent and versatile method for constructing the purine (B94841) ring system is the Traube purine synthesis, which utilizes 4,5-diaminopyrimidines as key precursors. slideshare.net In the context of this compound synthesis, 6-chloro-4,5-diaminopyrimidine is a critical starting material. acs.orgtsijournals.comtsijournals.com This precursor contains the necessary pyrimidine ring and the C6-chloro substituent, with the two adjacent amino groups poised for the formation of the imidazole (B134444) ring.

The general approach involves the cyclization of 6-chloro-4,5-diaminopyrimidine with a reagent that provides the C8 carbon. acs.org Various reagents can be employed for this purpose, including carboxylic acids or their derivatives. acs.orgtsijournals.comtsijournals.com For instance, reaction with an appropriate carboxylic acid or its chloride in the presence of a suitable condensing agent can lead to the formation of the corresponding 8-substituted-6-chloropurine. acs.org

One-pot procedures have been developed to streamline the synthesis of 6,8-disubstituted purines from 6-chloro-4,5-diaminopyrimidine. acs.org These methods often involve the initial cyclization to form the 8-substituted-6-chloropurine, followed by in-situ nucleophilic substitution at the C6 position. acs.org The reactivity of the 6-chloro group allows for its displacement by various nucleophiles, including alkoxides, to introduce the desired ethoxy group.

Researchers have also explored the use of catalysts to facilitate the condensation and cyclization steps. For example, cellulose (B213188) sulfuric acid has been reported as a reusable catalyst for the one-pot synthesis of 6-chloro-8-substituted-9H-purines from 6-chloropyrimidine-4,5-diamine (B126448) and various aldehydes under solvent-free conditions. researchgate.net

6-Chloropurine is a widely utilized and commercially available intermediate in purine chemistry. nih.govchemodex.comacs.org Its utility stems from the reactivity of the chlorine atom at the C6 position, which is susceptible to nucleophilic substitution by a wide range of nucleophiles. researchgate.net This allows for the introduction of various functional groups at this position, including alkoxy groups.

The synthesis of this compound can therefore proceed through the initial formation of an 8-ethoxypurine derivative, followed by chlorination at the C6 position, or more commonly, through the functionalization of 6-chloropurine itself. The latter approach involves the introduction of the ethoxy group at the C8 position of the pre-formed 6-chloropurine ring system.

Furthermore, 6-chloropurine serves as a precursor for the synthesis of a variety of 6-substituted purine derivatives that can be further modified at other positions. acs.orgnih.gov For instance, N-alkylation of 6-chloropurine can lead to a mixture of N7 and N9-alkylated products, which can be valuable for creating diverse libraries of purine-based compounds. mdpi.com The regioselectivity of these alkylation reactions can often be controlled by the reaction conditions. nih.govacs.orgnih.gov

The versatility of 6-chloropurine extends to its use in palladium-catalyzed cross-coupling reactions, which provide a powerful tool for C-C and C-N bond formation at the C6 position. dntb.gov.ua While not directly leading to this compound, these methods highlight the broad synthetic potential of this key intermediate.

Strategies for Introducing the Ethoxy Group at the C8 Position

The introduction of an ethoxy group at the C8 position of the purine ring is a critical step in the synthesis of the target compound. This can be achieved through direct ethoxylation methods or by more general alkoxylation reactions.

Direct ethoxylation involves the specific introduction of an ethoxy group onto the C8 position of a purine precursor. While specific examples focusing solely on the direct ethoxylation to form this compound are not extensively detailed in the provided results, general strategies for C8-alkoxylation can be inferred.

One approach involves the nucleophilic substitution of a leaving group at the C8 position. For instance, if an 8-bromo or other 8-halopurine derivative is available, it can react with sodium ethoxide to yield the desired 8-ethoxy product. The synthesis of 8-alkoxypurine derivatives has been achieved through the reaction of 8-bromopurines with the corresponding alkoxides. acs.org

More recently, visible-light-mediated photoredox catalysis has emerged as a green and efficient method for the C8-alkoxylation of purines. acs.orgrsc.org This method allows for the direct coupling of purines with alcohols, including ethanol (B145695), to form the C8-O bond. acs.org This cross-dehydrogenation coupling reaction often utilizes an acridinium (B8443388) photocatalyst and air as the oxidant, offering a high degree of atom economy. acs.orgrsc.org

General alkoxylation reactions provide a broader context for introducing the ethoxy group. These methods are not limited to ethanol and can be applied to a range of alcohols.

A one-pot synthesis of 6-alkoxy-8,9-dialkylpurines has been developed starting from 5-amino-4-chloro-6-alkylaminopyrimidines. researchgate.net In this procedure, the cyclization of the pyrimidine precursor in the presence of an N,N-dimethylalkaneamide and an alkoxide ion leads to the simultaneous introduction of an alkyl group at the C8 position and an alkoxy group at the C6 position. researchgate.net While this specific example focuses on C6-alkoxylation, the principles of using alkoxides in purine synthesis are relevant.

The synthesis of C8-alkoxy purine derivatives has been a subject of interest, with methods evolving from classical nucleophilic substitution of 8-halopurines to more advanced catalytic approaches. acs.org These strategies are crucial for accessing a variety of 8-alkoxy-substituted purines, which are valuable for biological and pharmaceutical research. acs.orgscispace.comnih.gov

Regioselective Functionalization Approaches

Regioselectivity is a critical consideration in purine chemistry, as the purine ring has multiple reactive sites (N7, N9, and various carbon atoms). Achieving functionalization at a specific position without affecting others is a significant synthetic challenge.

In the context of this compound synthesis, regioselectivity is important for both the initial construction of the purine ring and its subsequent modification. For instance, when starting from a pyrimidine precursor, the cyclization to form the imidazole ring must selectively form the desired constitutional isomer.

Furthermore, when modifying a pre-existing purine, such as 6-chloropurine, reactions like alkylation can occur at either the N7 or N9 positions. nih.govacs.orgnih.gov The development of N7-regioselective alkylation and glycosylation methods for 6-chloropurine using catalysts like SnCl₄ or TiCl₄ has been a focus of research. nih.govacs.orgnih.gov This allows for the controlled synthesis of N7-substituted purine derivatives, which can be important for structure-activity relationship studies.

The functionalization of the C8 position also requires regioselective methods. Direct C-H functionalization approaches are gaining prominence as they avoid the need for pre-functionalized substrates. mdpi.com For example, a direct regioselective C-H cyanation of purines at the C8 position has been developed. mdpi.com While this is not a direct route to 8-ethoxy derivatives, it demonstrates the feasibility of selective C8 functionalization.

The development of palladium-catalyzed C-H bond activation methods has also provided a new avenue for the regioselective modification of purines. dntb.gov.ua These methods can be directed by existing functional groups on the purine ring to achieve functionalization at specific sites.

Data Tables

Table 1: Key Precursors and Intermediates

| Compound Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 6-chloro-4,5-diaminopyrimidine | Key pyrimidine precursor for Traube purine synthesis |

Table 2: Synthetic Reactions for Purine Ring Formation and Modification

| Reaction Type | Reagents and Conditions | Purpose |

|---|---|---|

| Traube Purine Synthesis | 6-chloro-4,5-diaminopyrimidine, carboxylic acid/derivative | Formation of the 8-substituted-6-chloropurine ring system |

| Nucleophilic Substitution | 6-chloropurine, sodium ethoxide | Introduction of the ethoxy group at the C6 position |

| C8-Alkoxylation (Photoredox) | Purine, ethanol, acridinium photocatalyst, air | Direct formation of the C8-ethoxy bond |

C6 Substitutions: Nucleophilic Aromatic Substitution

The chlorine atom at the C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide array of functional groups. This reactivity is enhanced by the electron-withdrawing nature of the purine ring system.

The reaction of 6-chloropurines with various nucleophiles such as amines, alkoxides, and thiols allows for the synthesis of a broad range of 6-substituted purine derivatives. For instance, treatment of 6-chloropurine with amines in a suitable solvent like butanol or under microwave irradiation in water can smoothly yield 6-aminopurine derivatives. scielo.brnih.gov The use of acid catalysis can also promote the amination of chloropurines. nih.gov

Specifically, the ethoxy group at the C8 position of the target compound can be introduced via nucleophilic substitution of a 6-chloropurine precursor with an ethoxide source. The general reaction involves treating the 6-chloropurine with sodium ethoxide in ethanol. rsc.org

| Nucleophile | Reagent/Conditions | Product Type |

| Amines | R-NH₂, heat or microwave | 6-Aminopurines |

| Alkoxides | NaOR, alcohol | 6-Alkoxypurines |

| Thiols | R-SH, base | 6-Thiopurines |

This table provides a general overview of possible C6 substitutions on a 6-chloropurine core.

C8 Substitutions: Cross-Coupling Reactions (e.g., Stille Reaction)

To introduce carbon-carbon bonds at the C8 position, palladium-catalyzed cross-coupling reactions are frequently employed. The Stille reaction, which involves the coupling of an organostannane with an organic halide, is a powerful tool for this purpose. While direct Stille coupling on this compound would require prior halogenation at the C8 position (e.g., to form an 8-bromo or 8-iodo derivative), the methodology is well-established for the purine scaffold. rsc.org

The synthesis of 8-substituted purines often starts from a dihalopurine, such as 2,6-dichloropurine (B15474) or 6-chloro-2-iodopurine. Studies on the regioselectivity of Stille cross-coupling reactions on such dihalopurines have shown that the reaction can be controlled to occur selectively at either the C2 or C6 position. studfile.net For C8 functionalization, a common strategy involves the synthesis of an 8-halopurine precursor, which can then undergo Stille coupling. For example, 8-bromopurines can be coupled with various organostannanes to introduce aryl, alkenyl, or alkyl groups at the C8 position. researchgate.net

The general scheme for a Stille reaction at the C8 position of a purine derivative is as follows:

Purine-8-X + R-Sn(Bu)₃ → Purine-8-R (where X = Br, I)

This method allows for the introduction of a wide variety of substituents, contributing to the generation of diverse purine libraries. beilstein-journals.org

N7 and N9 Alkylation Strategies and Regioselectivity Control

Alkylation of the purine ring can occur at either the N7 or N9 position of the imidazole ring, and controlling the regioselectivity of this reaction is a key challenge in purine chemistry. The ratio of N7 to N9 isomers is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the substituents already present on the purine ring. nih.govub.edu

Direct alkylation of purines with alkyl halides in the presence of a base is a common method for introducing alkyl groups. nih.gov Typically, this reaction yields a mixture of N7 and N9 isomers. nih.govub.edu The thermodynamically more stable N9 isomer is often the major product, while the N7 isomer is formed as the kinetic product. nih.govacs.org

The choice of base and solvent plays a crucial role in the regioselectivity. For example, using potassium carbonate in DMF is a widely employed method that often leads to mixtures of N7 and N9 products. researchgate.netcuni.cz In some cases, the use of bulky bases can favor the formation of the N9 isomer due to steric hindrance around the N7 position. Microwave irradiation has been shown to accelerate the reaction and can influence the product distribution. ub.edu

A study on the direct tert-alkylation of 6-substituted purines demonstrated that N-trimethylsilylated purines react with a tert-alkyl halide in the presence of SnCl₄ as a catalyst to yield the N7 isomer regioselectively under kinetically controlled conditions. nih.govacs.org Heating the reaction mixture can lead to the formation of the thermodynamically favored N9 isomer. nih.gov

When the alkylating agent contains a chiral center, the stereochemistry of the resulting N-alkylated purine is an important consideration. The Mitsunobu reaction, which involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, has been shown to be a stereospecific method for the alkylation of purines with chiral secondary alcohols. rsc.org This reaction proceeds with a complete inversion of the stereogenic center of the alcohol, consistent with an SN2 mechanism. rsc.org This stereospecificity is valuable for the synthesis of enantiomerically pure N-alkylated purine derivatives.

Another study on the stereoselective synthesis of nucleoside analogues reported a method where the stereochemistry of the final product was controlled through an alkylation-elimination reaction, leading to the desired Z-isomer with high selectivity. nih.gov

The differentiation between N7 and N9 isomers is crucial for the characterization of the reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful. rsc.orgresearchgate.net

In ¹³C NMR spectroscopy, the chemical shift of the C5 carbon atom of the purine ring is a key indicator for distinguishing between N7 and N9 isomers of 6-chloropurines. The C5 chemical shift for N9-alkylated derivatives is typically found at a lower field (around 132 ppm) compared to the more shielded C5 carbon of the N7 isomers. nih.govacs.org The relative difference in chemical shifts between the C5 and C8 carbons can also be a reliable tool for isomer assignment. acs.org

Development of Purine Libraries and Analogues

The synthetic methodologies described above are instrumental in the development of purine libraries, which are collections of structurally related compounds. By systematically varying the substituents at the C6, C8, N7, and N9 positions of the purine scaffold, a wide diversity of analogues can be generated.

One-pot synthetic strategies have been developed to efficiently prepare 6,8,9-polysubstituted purines from pyrimidine precursors. researchgate.net These methods often involve the simultaneous introduction of substituents at multiple positions, streamlining the synthesis of complex purine derivatives. The generation of such libraries is essential for structure-activity relationship (SAR) studies in drug discovery and chemical biology. nih.govnih.gov For instance, libraries of 6-substituted aminopurine analogs have been prepared using microwave-assisted synthesis in water, highlighting the development of more environmentally friendly synthetic methods. scielo.br

Parallel Synthesis and High-Throughput Methodologies

The demand for large libraries of compounds for biological screening has driven the development of parallel and high-throughput synthesis strategies for purine derivatives. While specific high-throughput methods for this compound are not extensively documented, established methodologies for analogous purine libraries can be adapted.

A common strategy involves the use of a versatile purine core, such as 6-chloropurine, which can be subsequently modified in a parallel fashion. For instance, a library of 9-substituted-9H-purine derivatives has been synthesized by reacting 6-chloro-9H-purine with various benzyl (B1604629) halides. nih.gov This approach, however, typically favors the N9-isomer. To achieve the 7H-tautomer, alternative starting materials or specific reaction conditions would be necessary.

One potential approach for the parallel synthesis of 8-alkoxy purines could involve a multi-component reaction. A library of 18 different 6,8,9-poly-substituted purines was successfully prepared from pyrimidines, primary alcohols, and N,N-dimethylamides in a one-pot reaction. rsc.orgresearchgate.neted.ac.uk This methodology demonstrates the feasibility of generating diverse purine structures in a parallel format. By carefully selecting the appropriate pyrimidine precursor and ethanol as the primary alcohol, this method could theoretically be adapted for the synthesis of 6-chloro-8-ethoxy-purine derivatives. The challenge would lie in controlling the regioselectivity to favor the 7H-isomer.

Table 1: Key Features of Parallel Synthesis Methodologies

| Methodology | Key Features | Potential for this compound |

| Modification of a Purine Core | Starting with a pre-formed purine ring (e.g., 6-chloropurine) and introducing diversity through subsequent reactions. | High potential for generating derivatives, but may require specific conditions to obtain the 7H-tautomer. |

| Multi-component Reactions | Combining multiple starting materials in a single step to rapidly build molecular complexity. | Offers a direct route to polysubstituted purines and could be adapted for the target molecule. |

One-Pot Synthetic Sequences for Poly-Substituted Purines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods for the synthesis of polysubstituted purines have been reported and could be applied to the synthesis of this compound.

A notable one-pot synthesis of 6,8,9-trisubstituted purines starts from 5-amino-4-chloro-6-alkylaminopyrimidines, which react with N,N-dimethylalkaneamides and alkoxide ions. researchgate.net This reaction allows for the simultaneous introduction of substituents at the 6, 8, and 9 positions of the purine ring. While this method typically yields 9-substituted purines, modifications to the starting materials and reaction conditions could potentially influence the regioselectivity towards the 7H-isomer.

Another efficient one-pot procedure involves the condensation of 6-chloropyrimidine-4,5-diamine with various aldehydes using a catalyst. researchgate.net This approach is effective for synthesizing 6-chloro-8-substituted-9H-purines. To adapt this for the synthesis of this compound, an orthoester of ethanoic acid could potentially be used in place of an aldehyde to introduce the 8-ethoxy group.

Furthermore, a one-pot glycosylation and cyclization procedure has been developed for the synthesis of 6-chloropurine ribonucleosides from chloropyrimidines. nih.gov This highlights the versatility of one-pot approaches in constructing complex purine derivatives. A similar strategy, starting from a suitable pyrimidine precursor, could be envisioned for the direct synthesis of this compound.

Table 2: Comparison of One-Pot Synthetic Strategies

| Starting Materials | Reagents | Product Type | Reference |

| 5-amino-4-chloro-6-alkylaminopyrimidines | N,N-dimethylalkaneamides, alkoxide ions | 6-alkoxy-8,9-dialkylpurines | researchgate.net |

| 6-chloropyrimidine-4,5-diamine | Aldehydes, catalyst | 6-chloro-8-substituted-9H-purines | researchgate.net |

| Chloropyrimidines | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose, TMSOTf | 6-chloropurine ribonucleosides | nih.gov |

Eco-Friendly and Catalytic Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including purines. These methods focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes.

A significant advancement in the eco-friendly synthesis of purine derivatives is the use of solid acid catalysts. For instance, cellulose sulfuric acid has been employed as a reusable catalyst for the one-pot condensation of 6-chloropyrimidine-4,5-diamine and various aldehydes under solvent-free conditions. researchgate.netarkat-usa.org This method offers high yields, short reaction times, and easy work-up. Adapting this protocol by using an appropriate orthoester could provide a green route to 6-chloro-8-ethoxy-9H-purine.

Copper-catalyzed reactions have also emerged as a powerful tool in purine synthesis. A copper-catalyzed intramolecular dehydrogenative alkoxylation of purine nucleosides has been developed to form 5'-O,8-cyclopurine nucleosides in a single step. nih.govacs.orgacs.org This demonstrates the potential of copper catalysis for forming C-O bonds at the C8 position of the purine ring. A similar intermolecular copper-catalyzed reaction between a 6-chloro-8-halopurine and ethanol could be a viable and catalytic approach to introduce the 8-ethoxy group.

Table 3: Eco-Friendly and Catalytic Approaches

| Method | Catalyst/Condition | Key Advantages | Applicability to Target Compound |

| Solid Acid Catalysis | Cellulose Sulfuric Acid | Reusable catalyst, solvent-free conditions, high yields. | Potentially applicable for the cyclization step. |

| Copper Catalysis | CuCl | Efficient C-O bond formation at C8. | Could be used for the introduction of the 8-ethoxy group. |

| Ultrasound Irradiation | Ultrasound | Energy efficient, potentially faster reaction times. | Can be applied to various reaction steps to improve efficiency. |

Biological Activities and Molecular Mechanisms of Action

In Vitro Biological Evaluation and Target Identification

The in vitro assessment of 6-chloro-8-ethoxy-7H-purine and its structural relatives has been crucial in identifying their biological targets and spectrum of activity. These studies form the foundation for understanding their therapeutic potential and mechanism of action at a cellular level.

The evaluation of purine (B94841) analogs has revealed significant antiproliferative effects, with some derivatives demonstrating the ability to induce programmed cell death, or apoptosis, in cancer cells.

While direct experimental data for this compound is not extensively available in the reviewed literature, studies on closely related 6,8,9-polysubstituted purine analogs provide insights into its potential antiproliferative activity. A library of such compounds was tested against two leukemia cell lines: Jurkat (acute T-cell leukemia) and K562 (chronic myelogenous leukemia) rsc.org.

The findings from these studies indicated that Jurkat cells were generally more sensitive to the antiproliferative effects of these purine derivatives compared to K562 cells rsc.org. For instance, a compound from this library, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, exhibited a half-maximal inhibitory concentration (IC50) of 29 µM in Jurkat cells, whereas its IC50 value in K562 cells was significantly higher at 120 µM rsc.org. This suggests a degree of cell-line specificity for this class of compounds. The structural similarity, particularly the alkoxy group at the C6 position, suggests that this compound may exhibit similar, though not identical, activity.

Antiproliferative Activity of a Structurally Related Purine Analog

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Jurkat | 29 ± 2.4 |

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | K562 | 120 ± 10 |

Investigations into the mechanisms of action of antiproliferative purine analogs have shown that their cytotoxic effects are often mediated through the induction of apoptosis rsc.org. Analysis of the cell cycle in Jurkat cells treated with active purine derivatives revealed an increase in the sub-G1 population, which is a hallmark of apoptotic cell death ugr.es.

Further mechanistic studies on 6-alkoxy purine analogs have demonstrated that the induction of apoptosis is dependent on the activation of caspases, a family of proteases that are central to the apoptotic process. Pre-treatment of Jurkat cells with a pan-caspase inhibitor, Z-VAD-FMK, was shown to completely abrogate the cell death induced by these compounds, confirming the essential role of the caspase cascade in this process ugr.es. Assays using Annexin-V staining and the detection of cleaved initiator caspases have further substantiated that these purine analogs trigger cell death via apoptosis rsc.org. While these findings are for related compounds, they provide a strong indication of the likely mechanism of action for this compound.

In addition to their anticancer potential, purine derivatives have been explored for their antimicrobial properties.

The purine scaffold has been identified as a promising starting point for the development of new antimycobacterial agents. A study focusing on 6-oxo and 6-thio purine analogs demonstrated that certain derivatives exhibit moderate to good inhibitory activity against Mycobacterium tuberculosis (Mtb) nih.gov. For example, one of the synthesized 2-chloro purine analogs showed a minimum inhibitory concentration (MIC) value of 0.78 µg/mL against Mtb nih.gov. Although specific data for this compound was not reported in this study, the activity of other chlorinated purine analogs suggests that this compound may also possess antimycobacterial properties. Further research is needed to specifically evaluate its efficacy against M. tuberculosis.

The antifungal potential of 6-chloro-substituted purine derivatives has also been investigated. While specific data for this compound is limited in the available literature, a study on a series of 6-chloro-8-substituted-9[H]-purine derivatives screened these compounds for their in vitro antifungal activity against Aspergillus niger and Penicillium chrysogenium. The results indicated that some of these derivatives possess significant antifungal activity. However, the specific activity of the 8-ethoxy substituted analog was not detailed in the accessible reports.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities and molecular mechanisms of action for the compound “this compound” corresponding to the detailed outline provided.

The requested sections and subsections are as follows:

Ligand-Riboswitch Interactions

While research exists for structurally related purine derivatives, such as other 6-chloropurines and 8-alkoxypurines, the explicit data required to populate the specified sections for "this compound" is not present in the public domain. Generating content would require extrapolation from different compounds, which would violate the instructions to focus solely on the specified molecule.

Therefore, this article cannot be generated with scientific accuracy and adherence to the provided constraints.

Structure-Activity Relationship (SAR) Studies

The biological efficacy of purine derivatives is intricately linked to the nature and position of substituents on the purine core. For this compound and its analogs, structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features that govern their biological activities, particularly as kinase inhibitors. These studies systematically explore how modifications at the C6, C8, N7, and N9 positions, as well as the steric, electronic, and conformational properties of the molecule, influence its interaction with biological targets.

Influence of Substituents at C6, C8, N7, and N9 Positions on Biological Efficacy

The substitution pattern on the purine ring is a critical determinant of biological activity. researchgate.net Variations at the C6, C8, N7, and N9 positions can significantly modulate the potency and selectivity of these compounds.

C6 Position: The 6-chloro substituent is a common feature in many biologically active purine analogs and often serves as a versatile synthetic handle for further modifications. The electronegativity and size of the halogen at this position can influence binding affinity. For instance, in a series of 6-substituted purine derivatives, the nature of the substituent at C6 was found to be crucial for their cytotoxic effects. researchgate.net The chlorine atom in this compound can participate in halogen bonding or act as a leaving group for the synthesis of further derivatives with amino, alkoxy, or thioalkoxy groups, each imparting distinct biological properties. For example, the replacement of the 6-chloro group with various alkoxy moieties has been explored to enhance interactions with the binding pockets of target proteins. ugr.es

C8 Position: The C8 position is frequently substituted to improve the pharmacological profile of purine analogs. nih.gov The ethoxy group in this compound contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within the active site of a target enzyme. Studies on other 8-substituted purines have shown that the size and nature of the substituent at this position can significantly impact their inhibitory activity. researchgate.net For instance, substituents at the C8 position have a stronger influence on the electronic structure of the purine ring compared to substitutions at the C2 position. nih.gov

N7 and N9 Positions: The position of alkylation or substitution on the imidazole (B134444) ring of the purine, either at N7 or N9, can profoundly affect biological activity. Generally, N9-substituted purines are more common and often exhibit higher therapeutic potential. researchgate.net However, N7-substituted isomers also demonstrate significant biological activities, including cytotoxic and antiviral effects. nih.gov The position of the substituent (in the case of 7H-purine, a hydrogen atom) influences the hydrogen bonding capabilities of the molecule, which is crucial for its interaction with target proteins. The tautomeric equilibrium between N7-H and N9-H forms is also a key factor, with the N9-H tautomer being generally more stable. rsc.org The regioselectivity of substitution at N7 versus N9 can be influenced by the nature of the substituent at the C6 position. nih.gov

The following table summarizes the general influence of substituents at different positions on the purine ring based on broader SAR studies of related compounds.

| Position | Common Substituents | General Influence on Biological Efficacy |

| C6 | Chloro, Alkoxy, Amino, Thioalkoxy | Modulates binding affinity and provides a site for further derivatization. The nature of the substituent can influence selectivity and potency. |

| C8 | Alkoxy, Aryl, Alkyl | Affects lipophilicity and can engage in hydrophobic interactions. Has a significant impact on the electronic properties of the purine ring. |

| N7 | Alkyl, Hydrogen | Influences hydrogen bonding patterns and tautomeric equilibrium. N7-substituted compounds can exhibit distinct biological activities compared to N9 isomers. |

| N9 | Alkyl, Hydrogen | Generally the thermodynamically preferred position for substitution. Crucial for interactions within the ATP-binding site of kinases. |

Steric and Electronic Effects on Bioactivity

The biological activity of this compound analogs is governed by a delicate interplay of steric and electronic effects of the substituents.

Steric Effects: The size and shape of the substituents at the C6, C8, and N7/N9 positions play a crucial role in determining how the molecule fits into the binding site of its biological target. rsc.org For instance, bulky substituents at the C6 or C8 position can either enhance binding by occupying a hydrophobic pocket or cause steric hindrance, leading to a decrease in activity. The steric bulk of substituents can also influence the regioselectivity of reactions, for example, favoring N9 over N7 substitution.

The table below outlines the expected steric and electronic contributions of the substituents in this compound.

| Substituent | Position | Steric Effect | Electronic Effect |

| Chloro | C6 | Moderate bulk | Electron-withdrawing |

| Ethoxy | C8 | Moderate bulk, flexible | Electron-donating |

| Hydrogen | N7 | Minimal bulk | - |

Conformational Flexibilities and Biological Response

The conformational flexibility of purine derivatives is another important factor that influences their biological response. The ability of a molecule to adopt a specific conformation to fit optimally into a binding site can significantly impact its potency.

Conformational analysis of related purine-based nucleosides has shown that the spatial arrangement of the substituents can mimic that of natural ligands, leading to potent biological effects. nih.gov The specific conformation adopted upon binding to a target, such as the "DFG-out" inactive conformation of kinases, can lead to high selectivity. acs.org Therefore, understanding the conformational preferences of this compound and its analogs is essential for designing more effective and selective therapeutic agents. The interplay between the purine core and its substituents dictates the preferred three-dimensional structure, which ultimately governs the biological response.

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a small molecule, or ligand, might interact with a macromolecular target, typically a protein. These simulations are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

To understand the potential biological activity of 6-chloro-8-ethoxy-7H-purine, docking simulations can be performed to model its interaction with the binding site of a target protein. These simulations predict the preferred orientation of the molecule when bound to a target, which helps in elucidating the key intermolecular interactions responsible for binding.

Table 1: Potential Ligand-Target Interactions for this compound (Note: This table is illustrative of the types of interactions that would be analyzed in a docking study. Specific interacting residues would depend on the chosen protein target.)

| Molecular Feature of Ligand | Potential Interaction Type | Potential Interacting Partner in Target |

| Purine (B94841) Ring Nitrogens | Hydrogen Bond | Amino acid residues (e.g., Asp, Glu, Ser) |

| 7H-purine N-H group | Hydrogen Bond Donor | Carbonyl oxygen of protein backbone |

| 6-chloro group | Halogen Bond / Hydrophobic | Aromatic or aliphatic residues |

| 8-ethoxy group | Hydrogen Bond Acceptor | Amino acid residues (e.g., Lys, Arg) |

Following the prediction of the binding pose, scoring functions are used in molecular docking to estimate the binding affinity between the ligand and its target. This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a lower value typically indicates a more stable and favorable interaction. These scoring functions consider factors such as electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding.

The specificity of this compound for a particular target over others is also a critical aspect that can be assessed. By performing docking studies against a panel of different proteins, including closely related ones, researchers can predict whether the compound is likely to bind selectively to the intended target. The unique combination of the chloro and ethoxy substituents plays a significant role in determining this specificity, as different binding pockets will accommodate these groups with varying degrees of success.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Quantum Chemical Analyses

Quantum chemical analyses, such as those based on Density Functional Theory (DFT), provide a highly detailed description of the electronic structure of a molecule. These methods are used to calculate various molecular properties, including optimized geometry, electronic distribution, and orbital energies.

DFT calculations can be used to determine the most stable three-dimensional conformation (optimized geometry) of this compound. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For similar purine derivatives, methods like DFT with the B3LYP functional and a 6-31G* basis set have been used to achieve reliable geometries.

Once the geometry is optimized, further calculations can reveal the electronic structure, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for understanding and predicting non-covalent interactions with a biological target.

Table 2: Calculated Geometric Parameters for a Purine Derivative (Note: This table illustrates the type of data obtained from geometry optimization. The values are representative examples from studies on related purine structures, as specific data for this compound is not available.)

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C6-N1 | 1.42 - 1.43 |

| Bond Length | C2-N3 | 1.30 - 1.38 |

| Bond Length | C6-Cl | ~1.74 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. Quantum chemical calculations can precisely determine the energies of these orbitals for this compound, providing fundamental insights into its electronic properties and reactivity profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov This approach is pivotal in drug discovery and development for identifying and optimizing novel therapeutic agents. nih.govfip.org QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. mdpi.com

The process involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. Common descriptors include Molar Refractivity (MR), Lowest Unoccupied Molecular Orbital energy (ELUMO), and the logarithm of the solubility (Log S). fip.org These descriptors are then used as independent variables in statistical methods, like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to build a predictive model for the biological activity (e.g., pIC50). nih.gov

While specific QSAR models for this compound were not identified in a review of the available literature, the methodology is widely applied to purine derivatives and other heterocyclic compounds. For instance, QSAR studies on pyrrolopyrimidine and pyridothienopyrimidine derivatives have successfully identified key structural features that govern their inhibitory activities against various biological targets. nih.govfip.org Such models guide the rational design of new analogues by predicting how modifications to the molecular structure, such as substitutions on the purine ring, would affect their biological potency. For this compound, a QSAR approach could be employed to explore how variations at the ethoxy group or substitutions at other positions on the purine core might influence its activity against a specific target.

Table 1: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Example Descriptors | Description |

|---|---|---|

| Electronic | ELUMO, EHOMO | Energy of the Lowest Unoccupied/Highest Occupied Molecular Orbital; relates to electron-accepting/donating ability. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms. |

| Hydrophobic | LogP, LogS | The logarithm of the partition coefficient (octanol/water) or aqueous solubility; indicates lipophilicity. |

| Topological | Wiener Index, Kier & Hall Indices | Numerical values derived from the graph representation of a molecule, describing size, shape, and branching. |

Intermolecular Interactions and Crystal Packing Analysis

The analysis of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound, including its stability, solubility, and polymorphism. While a specific crystal structure for this compound is not publicly documented, detailed analysis of closely related 6-chloropurine (B14466) derivatives provides significant insight into the expected interactions. The following sections are based on crystallographic data from structurally similar compounds, which serve as a model for the potential supramolecular architecture of this compound.

Hydrogen bonds are primary directional forces that govern the assembly of molecules in the crystalline state. In purine derivatives, the nitrogen atoms of the heterocyclic rings and any N-H groups are potent hydrogen bond donors and acceptors. For chloro-substituted purines, crystal structures are often stabilized by robust hydrogen-bonding networks.

In related structures, molecules have been observed to form inversion dimers through pairs of N—H···N hydrogen bonds, creating stable ring motifs, such as the R²₂(8) graph set. These dimers can then act as building blocks, further connected by other interactions to form extended ribbons or sheets. The presence of an ethoxy group in this compound introduces an additional potential hydrogen bond acceptor site at the oxygen atom, which could participate in weaker C—H···O interactions, further stabilizing the crystal lattice.

The planar aromatic nature of the purine ring system makes it highly susceptible to π-π stacking interactions, which are critical for stabilizing the crystal packing. mdpi.com These interactions involve the face-to-face or offset arrangement of the purine rings of adjacent molecules.

Table 2: Representative Geometric Parameters for π-π Stacking in a 6-Chloropurine Analogue

| Parameter | Description | Typical Value (Å) |

|---|---|---|

| Cg···Cg Distance | The distance between the centroids of two interacting purine rings. | ~3.50 |

| Interplanar Distance | The perpendicular distance between the mean planes of the two rings. | ~3.25 - 3.40 |

| Slippage/Offset | The perpendicular distance between the centroid of one ring and the plane of the other. | ~1.20 - 1.50 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.org The analysis maps properties onto a unique molecular surface, providing a detailed picture of the crystal packing environment. By generating two-dimensional fingerprint plots, the relative contributions of different types of intermolecular contacts can be quantified. nih.govnih.gov

For a molecule like this compound, a Hirshfeld analysis would partition the surface based on contacts between different atom pairs, such as H···H, H···Cl/Cl···H, and H···N/N···H. Based on analyses of other chloro-substituted heterocyclic compounds, it is anticipated that the most significant contributions to the crystal packing would arise from H···H contacts, reflecting the prevalence of hydrogen atoms on the molecular surface. mdpi.com Contacts involving the chlorine atom (H···Cl/Cl···H) would also be significant, highlighting the role of the halogen in directing crystal packing. The fingerprint plots would provide quantitative data on these and other interactions, such as C···H and N···H contacts, offering a complete summary of the forces stabilizing the crystal structure.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Chloro-Substituted Heterocycle

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 35 - 50% | Represents van der Waals forces and is typically the largest contributor. |

| H···Cl / Cl···H | 10 - 20% | Indicates interactions involving the chlorine atom, including potential weak hydrogen bonds. |

| H···N / N···H | 5 - 15% | Corresponds to classical N-H···N hydrogen bonds and other close contacts involving nitrogen. |

| H···C / C···H | 5 - 10% | Relates to C-H···π interactions and general van der Waals contacts. |

| H···O / O···H | 5 - 15% | Highlights contacts involving the ethoxy oxygen, likely C-H···O hydrogen bonds. |

Future Research Directions and Translational Potential Excluding Clinical Human Trial Data

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of efficient and versatile synthetic methods is paramount for advancing the study of 6-chloro-8-ethoxy-7H-purine and its analogues. Future research in this area will likely focus on two key aspects: the creation of novel synthetic pathways to the core molecule and the exploration of diverse derivatization strategies to generate a library of related compounds for further investigation.

Novel Synthetic Routes:

Current synthetic strategies for related 6-chloro-8-substituted-9H-purines often involve the one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes. nih.gov Green chemistry approaches, utilizing catalysts like cellulose (B213188) sulfuric acid under solvent-free conditions, have shown promise in providing high yields and short reaction times. nih.gov Future explorations may focus on adapting these methods for the specific introduction of an 8-ethoxy group, potentially through the use of orthoesters or other ethoxy-group donors in the condensation step. Another avenue involves the direct synthesis of 6-arylpurines from 6-chloropurines and activated aromatic compounds, a method that could be adapted for the synthesis of various substituted purine (B94841) analogues. nih.gov

A key intermediate, 6-chloropurine (B14466), is a versatile starting material for a wide range of purine derivatives. nih.gov Its synthesis can be achieved from acetyl hypoxanthine, phosphorus oxychloride, and a tertiary amine. google.com The conversion of the 6-chloro group to a 6-ethoxy group can be accomplished through nucleophilic substitution with sodium ethoxide. This reaction provides a direct route to 6-alkoxy purine derivatives.

Derivatization Strategies:

The this compound scaffold offers multiple sites for chemical modification, enabling the creation of a diverse range of derivatives. The chlorine atom at the C6 position is a prime site for nucleophilic aromatic substitution, allowing for the introduction of various functionalities, including amines, thiols, and other alkoxy groups. nih.gov Furthermore, the C8 position, already bearing an ethoxy group, can be a target for further modification, potentially through functionalization of the ethyl chain.

Direct C-H functionalization at other positions on the purine ring represents an emerging area of interest. For instance, direct regioselective C-H cyanation of purines has been demonstrated, offering a pathway to introduce cyano groups that can be further elaborated into other functional groups. mdpi.com Such strategies could be applied to the this compound core to generate novel derivatives with unique properties.

| Starting Material | Reagents | Product | Key Features of the Reaction |

| 6-chloropyrimidine-4,5-diamine | Aldehydes, Cellulose sulfuric acid | 6-chloro-8-substituted-9H-purine | One-pot condensation, high yield, solvent-free. |

| Acetyl hypoxanthine | POCl3, Tertiary amine | 6-chloropurine | Synthesis of the key intermediate. |

| 6-chloropurine | Sodium ethoxide | 6-ethoxypurine | Nucleophilic substitution at the C6 position. |

| 6-chloropurines | Activated aromatics, AlCl3 | 6-arylpurines | Direct C-H arylation. |

| Purines | Triflic anhydride, TMSCN | 8-cyanopurines | Regioselective C-H cyanation. |

In-Depth Mechanistic Studies at the Cellular and Molecular Level

Understanding the interactions of this compound and its derivatives at the cellular and molecular level is crucial for elucidating their potential as research tools. Future mechanistic studies, excluding any reference to clinical outcomes, will likely focus on identifying molecular targets and characterizing the downstream cellular consequences of these interactions.

The purine scaffold is a fundamental component of many biologically important molecules, and synthetic purine derivatives have been shown to interact with a variety of cellular components. For example, some purine analogues have been investigated for their ability to modulate the activity of enzymes involved in purine metabolism. Mechanistic studies on related 8-aminopurines have shown that they can influence purine nucleoside phosphorylase (PNPase), leading to shifts in the cellular concentrations of purine metabolites. While not directly applicable to this compound, these studies provide a framework for investigating the potential enzymatic interactions of this compound.

Future research could employ a range of biochemical and cell-based assays to identify the molecular binding partners of this compound. Techniques such as affinity chromatography, co-immunoprecipitation followed by mass spectrometry, and thermal shift assays could be utilized to pull down and identify interacting proteins. Once potential targets are identified, further studies can be conducted to characterize the binding kinetics and the functional consequences of these interactions. For instance, if an enzyme is identified as a target, detailed kinetic analyses can be performed to determine the mode of interaction (e.g., competitive, non-competitive, or uncompetitive).

At the cellular level, studies could investigate the effects of this compound on various cellular processes, such as cell signaling pathways, gene expression, and metabolic activity. High-content imaging and transcriptomic or proteomic profiling could provide a global view of the cellular response to the compound, helping to identify key pathways and processes that are modulated.

Advanced Computational Modeling for Rational Design

Computational modeling has become an indispensable tool in chemical research, enabling the prediction of molecular properties and guiding the rational design of new compounds. For this compound, advanced computational methods can be employed to understand its structure-property relationships and to design derivatives with tailored characteristics for specific research applications.

First-principles electronic structure calculations can be used to determine the most stable tautomeric forms of 6-oxy purine derivatives, which is crucial for understanding their behavior in different environments. acs.org Similar computational approaches can be applied to this compound to predict its preferred tautomeric state and how this might be influenced by substitutions at other positions.

Computational methods, such as Quantitative Structure-Property Relationship (QSPR) studies, can be used to estimate various physicochemical properties of purine derivatives, including their pKa values. wright.edu These predictions are valuable for understanding how the compound will behave in biological systems. For this compound and its derivatives, computational modeling can predict how modifications to the structure will affect properties like solubility, lipophilicity, and electronic distribution.

Furthermore, molecular docking and molecular dynamics simulations can be used to predict the binding modes of these compounds with potential protein targets. These in silico studies can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are important for binding affinity and selectivity. nih.gov This information can then be used to guide the design of new derivatives with improved binding properties for use as biological probes. For example, if a particular protein target is identified, computational modeling can be used to design derivatives of this compound that are predicted to bind more tightly or with greater selectivity.

| Computational Method | Application to this compound | Predicted Outcome |

| First-principles electronic structure calculations | Determination of tautomeric stability | Identification of the most stable tautomer. |

| Quantitative Structure-Property Relationship (QSPR) | Estimation of physicochemical properties | Prediction of pKa, solubility, and lipophilicity. |

| Molecular Docking | Prediction of binding modes with protein targets | Identification of key binding interactions. |

| Molecular Dynamics Simulations | Analysis of conformational flexibility and binding stability | Understanding the dynamic behavior of the ligand-protein complex. |

Development of Highly Selective and Potent Biological Probes

The development of highly selective and potent biological probes is essential for dissecting complex biological processes. The this compound scaffold holds promise as a core structure for the design of such probes, particularly fluorescent probes for cellular imaging.

Purine analogues have been successfully utilized as fluorescent probes to study biological systems. For example, fluorescently labeled derivatives of the purine-scaffold Hsp90 inhibitor PU-H71 have been synthesized and used for fluorescence-activated flow cytometry and fluorescence microscopy. nih.gov These probes allow for the real-time monitoring of the interaction between the target and the ligand in living cells. Similarly, a purine-based fluorescent probe has been developed for the detection and imaging of hydrogen sulfide (B99878) (H2S) in cells. researchgate.net

Future research could focus on conjugating fluorescent dyes to the this compound core to create novel fluorescent probes. The selection of the fluorophore and its attachment site would be critical for preserving the desired biological activity and achieving optimal photophysical properties. The resulting probes could then be used to visualize the subcellular localization of their molecular targets and to study their dynamics in living cells.

The development of such probes would be guided by the mechanistic and computational studies described in the preceding sections. By understanding the molecular targets and binding interactions of this compound derivatives, researchers can design probes with high affinity and selectivity. These probes would be invaluable tools for basic research, enabling the investigation of a wide range of cellular processes without any direct reference to therapeutic applications.

Q & A

Q. What are the key synthetic routes for 6-chloro-8-ethoxy-7H-purine, and what critical parameters influence reaction yield?

The synthesis typically involves halogenation and substitution reactions. For example, halogenation at the 6-position can be achieved using phosphorus oxychloride (POCl₃) under reflux, while ethoxy group introduction at the 8-position may require nucleophilic substitution with sodium ethoxide. Critical parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may risk decomposition.

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity for substitution reactions .

- Catalysts : Lewis acids (e.g., AlCl₃) can stabilize intermediates during ethoxy group installation .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Analytical techniques are critical:

- NMR spectroscopy : H and C NMR confirm substituent positions and purity (e.g., δ ~8.8 ppm for purine protons in CDCl₃) .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ = 228.05 for C₇H₇ClN₄O) .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Q. What are the standard protocols for characterizing the stability of this compound under varying storage conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >150°C).

- pH-dependent degradation : Test solubility and stability in buffers (pH 2–12) to simulate biological conditions .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the ethoxy group .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the 6-chloro position to generate diverse derivative libraries?

Substitution reactions at the 6-position are influenced by:

- Nucleophile selection : Amines (e.g., benzylamine) yield C6-aminated derivatives (70–85% yield), while thiols (e.g., NaSH) produce thione analogs (90% yield) under basic conditions (Table 1) .

- Reaction time : Extended durations (12–24 hrs) improve conversion but may increase side products.

- Workup strategies : Use aqueous extraction to isolate polar byproducts, followed by column chromatography for purification .

Table 1 : Substitution Reactions at C6 (Adapted from )

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, 80°C, 12 hrs | C6-aminated derivative | 70% |

| NaSH | DMF, RT, 6 hrs | C6-thione derivative | 90% |

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Contradictions often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hrs) .

- Structural analogs : Compare activities of 6-chloro-8-ethoxy analogs with 6-bromo or 8-methoxy variants to isolate substituent effects .

- Dosage thresholds : Re-evaluate IC₅₀ values using dose-response curves (e.g., 0.1–100 µM) to confirm potency trends .

Q. What strategies mitigate competing side reactions during ethoxy group introduction at the 8-position?

Competing reactions (e.g., over-alkylation) are minimized by:

- Controlled stoichiometry : Use 1.2 equivalents of sodium ethoxide to limit excess reagent .

- Low-temperature kinetics : Conduct reactions at 0–5°C to favor mono-substitution over di-ethoxy byproducts .

- Protecting groups : Temporarily block reactive sites (e.g., N9 with SEM groups) before ethoxylation .

Q. How can computational modeling predict the binding interactions of this compound with target enzymes?

Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to:

- Identify binding pockets : Target purine-binding enzymes (e.g., adenosine deaminase) via hydrophobic and halogen-bond interactions .

- Optimize substituents : Modify ethoxy or chloro groups to enhance binding affinity (ΔG < -8 kcal/mol) .

- Validate predictions : Cross-check with experimental IC₅₀ data to refine force field parameters .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

Discrepancies arise from:

- Solvent effects : Compare octanol-water partitioning (experimental) with DFT-calculated dipole moments .

- Tautomerism : Account for purine tautomeric forms (e.g., 7H vs. 9H) in computational models .

- Instrument calibration : Recalibrate HPLC-MS systems using certified reference standards (e.g., caffeine) .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

Use:

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ .

- Error propagation : Report 95% confidence intervals for replicate experiments (n ≥ 3) .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points (α = 0.05) .

Key Resources for Further Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.